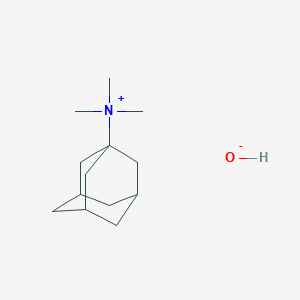

N,N,N-Trimethyladamantan-1-aminium hydroxide

Description

Properties

IUPAC Name |

1-adamantyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUJKXOGRSTACR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335104 | |

| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53075-09-5 | |

| Record name | N,N,N-Trimethyl-1-adamantammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53075-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N,N,N-trimethyladamantan-1-aminium hydroxide

An In-depth Technical Guide to the Synthesis of N,N,N-trimethyladamantan-1-aminium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a quaternary ammonium compound notable for its role as a structure-directing agent in the synthesis of advanced materials such as zeolites. This document details the synthetic pathway, experimental protocols, and quantitative data associated with the synthesis.

Synthetic Pathway Overview

The is typically achieved through a three-step process commencing with 1-adamantylamine (amantadine). The overall synthetic scheme is outlined below:

-

Tertiary Amination: The synthesis begins with the dimethylation of 1-adamantylamine to yield N,N-dimethyl-1-adamantanamine. The Eschweiler-Clarke reaction is a highly effective method for this transformation, utilizing formic acid and formaldehyde.[1][2]

-

Quaternization: The resulting tertiary amine, N,N-dimethyl-1-adamantanamine, is then quaternized by reaction with a methylating agent, such as methyl iodide, to form N,N,N-trimethyladamantan-1-aminium iodide.[1][2]

-

Hydroxidation: The final step involves an anion exchange to replace the halide ion with a hydroxide ion, yielding the target compound, this compound. This is commonly accomplished using a strong basic anion exchange resin.[1][2]

An alternative route involves the reaction of 1-haloadamantane with trimethylamine in an autoclave to directly form the N,N,N-trimethyladamantan-1-aminium halide.[3] Another approach describes the reaction of 1-bromoadamantane with dimethylamine salt, followed by reaction with chloromethane and subsequent electrolysis to obtain the hydroxide form.[4]

Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the .

Step 1: Synthesis of N,N-dimethyl-1-adamantanamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides an efficient method for the methylation of primary amines without the formation of quaternary ammonium salts.[4]

-

Reagents:

-

1-Adamantylamine (Amantadine)

-

Formic Acid (HCOOH)

-

Formaldehyde (HCHO, typically a 37% aqueous solution)

-

-

Procedure:

-

In a round-bottom flask, combine 1-adamantylamine, formic acid, and formaldehyde. The optimal molar ratio of amantadine to formic acid to formaldehyde has been reported as 1:5:4.[1][2]

-

Maintain the reaction at this temperature with stirring for 18 hours.[1][2]

-

After cooling to room temperature, make the solution alkaline by adding a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N,N-dimethyl-1-adamantanamine.

-

The crude product can be further purified by recrystallization from methanol to obtain transparent yellowish crystals.[4]

-

Step 2: Synthesis of N,N,N-trimethyladamantan-1-aminium Iodide (Quaternization)

This step involves the alkylation of the tertiary amine with a methylating agent.

-

Reagents:

-

N,N-dimethyl-1-adamantanamine

-

Methyl Iodide (CH₃I)

-

Methylene Dichloride (CH₂Cl₂)

-

Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve N,N-dimethyl-1-adamantanamine in methylene dichloride.

-

Add an aqueous solution of sodium hydroxide to create a two-phase system. The NaOH acts as an acid-binding agent.[1]

-

Add methyl iodide to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product-containing aqueous layer can be directly separated.

-

The N,N,N-trimethyladamantan-1-aminium salt is obtained from the aqueous phase, often by removal of water under reduced pressure.

-

Step 3: Synthesis of this compound via Anion Exchange

The final step is the conversion of the quaternary ammonium halide to the hydroxide form.

-

Reagents:

-

N,N,N-trimethyladamantan-1-aminium salt (e.g., iodide or chloride)

-

Strong basic anion exchange resin (OH⁻ form)

-

Deionized water

-

-

Procedure:

-

Prepare a column packed with a strong basic anion exchange resin.

-

Activate the resin by washing it thoroughly with a solution of a strong base (e.g., NaOH) to ensure it is in the hydroxide (OH⁻) form, followed by washing with deionized water until the eluent is neutral.

-

Dissolve the N,N,N-trimethyladamantan-1-aminium salt in deionized water.

-

Pass the aqueous solution of the quaternary ammonium salt through the prepared anion exchange column.

-

The halide ions will be exchanged for hydroxide ions on the resin.

-

Collect the eluent, which is an aqueous solution of this compound.

-

The concentration of the hydroxide solution can be determined by titration.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tertiary Amination (Eschweiler-Clarke) | 1-Adamantylamine, Formic Acid, Formaldehyde | 98 | 18 | 93.4 | [1][2] |

| 2 | Quaternization | N,N-dimethyl-1-adamantanamine, Methyl Iodide | Room Temp. | - | 90.5 | [1][2] |

| 3 | Hydroxidation (Anion Exchange) | N,N,N-trimethyladamantan-1-aminium salt, Anion Exchange Resin | Room Temp. | - | 84.3 | [1][2] |

Table 2: Characterization Data

While a complete set of spectral data is not available in a single source, the following provides an indication of expected characterization data.

| Compound | Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |

| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | - |

| N,N-dimethyl-1-adamantanamine | C₁₂H₂₁N | 179.30 | ¹³C NMR (100MHz, DMSO): 30.2, 36.1, 48.2, 71.4 ppm[1] |

| N,N,N-trimethyladamantan-1-aminium iodide | C₁₃H₂₄IN | 321.24 | - |

| This compound | C₁₃H₂₅NO | 211.35 | - |

Mandatory Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Role as a Structure-Directing Agent

This compound is a crucial structure-directing agent (SDA), or template, in the synthesis of zeolites, particularly SSZ-13. Its rigid adamantane cage guides the crystallization of the aluminosilicate framework to form the specific porous structure of the zeolite.

Caption: Role of this compound in zeolite synthesis.

References

- 1. Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN1177804C - Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Google Patents [patents.google.com]

- 3. US2697079A - Ion-exchange resins containing quaternary ammonium hydroxide groups - Google Patents [patents.google.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Trimethyladamantylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyladamantylammonium hydroxide (TMAdaOH) is a quaternary ammonium compound featuring a bulky, rigid adamantyl cage structure. This unique molecular architecture imparts a distinct set of physicochemical properties, rendering it a valuable compound in various scientific and industrial applications. Primarily utilized as a structure-directing agent (SDA) in the synthesis of zeolites, such as SSZ-13, its applications are expanding into the realms of pharmaceuticals and electronics.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of TMAdaOH, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes.

Physicochemical Properties

Trimethyladamantylammonium hydroxide is commercially available, often as a 25% aqueous solution.[4][5] It is a colorless to pale yellow, clear liquid that is highly alkaline and corrosive.[6] The compound is noted for its stability under a range of conditions and its ability to form complexes with various anions.[4]

Quantitative Data Summary

A compilation of the available quantitative physicochemical data for trimethyladamantylammonium hydroxide is presented in Table 1 for easy reference and comparison.

| Property | Value | Conditions | Reference(s) |

| CAS Number | 53075-09-5 | - | [4][6] |

| Molecular Formula | C₁₃H₂₅NO | - | [6] |

| Molecular Weight | 211.35 g/mol | - | [6] |

| Appearance | Colorless to almost colorless clear liquid | - | [6] |

| Boiling Point | 101.4 °C | at 101.325 kPa | [6] |

| Density | 1.032 g/cm³ | at 20 °C | [6] |

| Vapor Pressure | 22.4 - 117.5 hPa | at 20 - 50 °C | [6] |

| Solubility | Soluble in water and polar organic solvents | - | [4] |

| LogP | -2 | at 23 °C and pH 11.7 | [6] |

| Storage Temperature | 2 - 8 °C | - | [6] |

Synthesis and Experimental Protocols

The synthesis of trimethyladamantylammonium hydroxide is a multi-step process that can be initiated from either amantadine (1-aminoadamantane) or 1-bromoadamantane. The general synthetic pathway involves the formation of N,N-dimethyladamantylamine, followed by quaternization to introduce a third methyl group and create the trimethyladamantylammonium cation. The final step is an anion exchange to replace the halide or sulfate with a hydroxide ion.

Synthesis Workflow Diagram

Caption: General synthetic workflows for trimethyladamantylammonium hydroxide.

Detailed Experimental Protocols

1. Synthesis of N,N-Dimethyladamantylamine from Amantadine (Eschweiler-Clarke Reaction)

This protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of primary amines.[7]

-

Materials: Amantadine, formic acid, formaldehyde.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine amantadine, formic acid, and formaldehyde. A suggested molar ratio is 1:5:4 (amantadine:formic acid:formaldehyde).[7]

-

Heat the reaction mixture to approximately 98 °C and maintain this temperature with stirring for 18 hours.[7]

-

After cooling to room temperature, carefully make the solution alkaline by the dropwise addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic reaction.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or toluene.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude N,N-dimethyladamantylamine.

-

Purify the product by vacuum distillation or column chromatography.

-

2. Synthesis from 1-Bromoadamantane

This alternative route begins with the nucleophilic substitution of bromide with dimethylamine.[8]

-

Materials: 1-Bromoadamantane, dimethylamine salt, triethylamine, organic solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of 1-bromoadamantane in an organic solvent, add dimethylamine salt and triethylamine. Triethylamine acts as a base to release free dimethylamine.[8]

-

Heat the reaction mixture under reflux for a specified time to allow for the formation of N,N-dimethyladamantylamine.[8]

-

Follow workup and purification steps similar to those described in Protocol 1 (steps 3-7).

-

3. Quaternization of N,N-Dimethyladamantylamine

This step introduces the final methyl group to form the quaternary ammonium cation.

-

Materials: N,N-Dimethyladamantylamine, quaternizing agent (e.g., methyl iodide, dimethyl sulfate, or chloromethane), solvent (e.g., a protic polar solvent and a nonpolar solvent).[1][8]

-

Procedure:

-

Dissolve N,N-dimethyladamantylamine in a suitable solvent system.

-

Add the quaternizing agent to the solution. The reaction may need to be heated.

-

Stir the reaction mixture until the quaternization is complete, which can be monitored by techniques like TLC or GC-MS.

-

The resulting trimethyladamantylammonium salt (e.g., iodide, sulfate, or chloride) may precipitate from the solution or can be isolated by removing the solvent.[1]

-

4. Anion Exchange to Form Trimethyladamantylammonium Hydroxide

The final step involves replacing the counter-anion with hydroxide.

-

Materials: Trimethyladamantylammonium salt, OH- form anion exchange resin.

-

Procedure:

-

Prepare a column with a strongly basic anion exchange resin in the hydroxide form.

-

Dissolve the trimethyladamantylammonium salt in deionized water.

-

Pass the aqueous solution of the salt through the prepared ion exchange column.[1]

-

Collect the eluent, which contains the desired trimethyladamantylammonium hydroxide.

-

The concentration of the final solution can be determined by titration with a standardized acid.

-

Characterization Protocols

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the trimethylammonium protons and the protons of the adamantyl cage. The ¹³C NMR will confirm the carbon framework.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help identify the functional groups present. Key vibrational bands for the C-H bonds of the adamantyl and methyl groups, and the O-H bond of the hydroxide and any water of hydration, should be observed.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the trimethyladamantylammonium cation.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to quantify the water content in the sample.

Applications and Relevance

The primary industrial application of trimethyladamantylammonium hydroxide is as an organic structure-directing agent, or template, in the synthesis of zeolites.[1] Its rigid and bulky structure guides the formation of specific microporous frameworks, such as the chabazite structure of SSZ-13, which has applications in catalysis, particularly in NOx reduction and methanol-to-olefins processes.[3]

Beyond catalysis, this compound is finding use as an intermediate in the synthesis of various pharmaceutical compounds.[2] The adamantane moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug molecules. The electronics industry also utilizes this compound in the production of advanced materials.[2] Furthermore, its surfactant properties, stemming from the lipophilic adamantane core and the hydrophilic quaternary ammonium headgroup, make it effective as a detergent and lubricant.[9]

Safety and Handling

Trimethyladamantylammonium hydroxide is a corrosive, alkaline material.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[5] Due to its potential toxicity, care should be taken to avoid inhalation, ingestion, and skin contact.[4]

References

- 1. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]

- 2. dataintelo.com [dataintelo.com]

- 3. sacheminc.com [sacheminc.com]

- 4. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. N,N,N-Trimethyladamantan-1-aminium hydroxide | 53075-09-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN110699700B - Preparation method of adamantyl trimethyl ammonium hydroxide - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

CAS number 53075-09-5 characterization data

An In-depth Technical Guide on N,N,N-Trimethyladamantan-1-aminium hydroxide (CAS Number: 53075-09-5)

This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and key applications of this compound, a quaternary ammonium compound with significant utility in research and industry.

This compound, identified by CAS number 53075-09-5, is a quaternary ammonium salt featuring a bulky adamantyl group. This unique structure imparts notable stability and lipophilicity to the molecule.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53075-09-5 |

| Molecular Formula | C₁₃H₂₅NO |

| Molecular Weight | 211.35 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Adamantyltrimethylammonium hydroxide, Trimethyladamantylammonium hydroxide |

| InChI Key | GNUJKXOGRSTACR-UHFFFAOYSA-M |

| Canonical SMILES | C--INVALID-LINK--(C)C12CC3CC(C2)CC(C3)C1.[OH-] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid (commonly supplied as a 25% aqueous solution)[2][3][4] |

| Solubility | Soluble in water and polar organic solvents[1] |

| Chemical Stability | Stable under a range of conditions, but absorbs carbon dioxide from the air[1][2] |

| Hazard | Corrosive; causes severe skin burns and eye damage |

Characterization Data

While specific, detailed spectral data is not widely published, the structural characterization of this compound has been confirmed through various spectroscopic methods.[5]

Table 3: Spectroscopic Data Summary

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the trimethylammonium protons and the protons of the adamantane cage. |

| ¹³C NMR | Resonances for the methyl carbons of the trimethylammonium group and the distinct carbons of the adamantane framework. |

| FTIR | Characteristic peaks for C-H, C-N, and O-H stretching and bending vibrations. |

| Mass Spectrometry | A parent ion peak corresponding to the cationic portion of the molecule (C₁₃H₂₄N⁺). |

Experimental Protocols

The following are general experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis

A common synthetic route involves a two-step process starting from 1-aminoadamantane.[5]

-

N,N-dimethylation of 1-aminoadamantane: This can be achieved via the Eschweiler-Clarke reaction, where 1-aminoadamantane is treated with an excess of formic acid and formaldehyde. The reaction mixture is heated, and upon completion, the product, N,N-dimethyl-1-aminoadamantane, is isolated.[5]

-

Quaternization: The resulting tertiary amine is then quaternized using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the N,N,N-trimethyladamantan-1-aminium salt.

-

Anion Exchange: To obtain the hydroxide form, the resulting salt (e.g., iodide or sulfate) is subjected to anion exchange using an appropriate ion-exchange resin loaded with hydroxide ions.[6]

Caption: Synthetic workflow for this compound.

Characterization Methods

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or chloroform-d (CDCl₃).

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The expected spectrum would show a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom, and a series of multiplets for the fifteen protons of the adamantane cage.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded. This would reveal a signal for the methyl carbons and distinct signals for the methine and methylene carbons of the adamantane core.

-

Sample Preparation: The spectrum can be obtained from a thin film of the aqueous solution between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm⁻¹. Characteristic absorption bands for C-H stretching of the adamantyl and methyl groups, C-N stretching, and a broad O-H stretching band from the hydroxide ion and water would be expected.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for analyzing this pre-charged quaternary ammonium salt.

-

Analysis: The mass spectrum would show a prominent peak for the cation [C₁₃H₂₄N]⁺ at an m/z corresponding to its molecular weight (194.34). Fragmentation patterns would likely involve the loss of methyl groups or fragmentation of the adamantane cage.

Signaling Pathways and Mechanisms of Action

The primary applications of this compound are not in modulating specific biological signaling pathways in the traditional sense of a drug molecule. Instead, its utility stems from its physicochemical properties.

Antimicrobial Activity

As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[7][8][9][10] This interaction disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death.[7][8]

Caption: Mechanism of antimicrobial action of quaternary ammonium compounds.

Phase Transfer Catalysis

In multiphase reaction systems, this compound acts as a phase transfer catalyst. It facilitates the transfer of a reactant (typically an anion) from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The bulky, lipophilic adamantyl group enhances its solubility in the organic phase, improving catalytic efficiency.[11][12][13]

Caption: General mechanism of phase transfer catalysis by a quaternary ammonium salt (Q+X-).

Structure-Directing Agent in Zeolite Synthesis

This compound serves as a crucial organic structure-directing agent (SDA), or template, in the hydrothermal synthesis of specific zeolites, most notably SSZ-13.[14][15][16][17][18] The size and shape of the adamantyl cage direct the assembly of silicate and aluminate precursors into the characteristic chabazite (CHA) framework of SSZ-13.[17] After crystallization, the organic template is removed by calcination, leaving behind a microporous crystalline material with well-defined channels and cavities.[18]

Caption: Role of this compound in SSZ-13 zeolite synthesis.

References

- 1. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]

- 2. This compound | 53075-09-5 [chemicalbook.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. N,N,N-Trimethyl-1-adamantylammonium Hydroxide (25% in Wate… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]

- 7. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 14. researchgate.net [researchgate.net]

- 15. N,N,N-Trimethyl-1-Ammonium Adamantane - Nanjing Chemical Material Corp. [njchm.com]

- 16. researchgate.net [researchgate.net]

- 17. sacheminc.com [sacheminc.com]

- 18. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]

An In-depth Technical Guide on the Role of the Adamantane Cage in Quaternary Ammonium Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, into the structure of quaternary ammonium compounds (QACs) represents a significant strategy in medicinal chemistry and materials science. This guide elucidates the multifaceted roles of the adamantane moiety, which primarily serves to enhance lipophilicity, modulate biological activity, and improve pharmacokinetic profiles. By acting as a "lipophilic bullet," the adamantane group facilitates the passage of QACs across biological membranes, a critical attribute for antimicrobial and centrally-acting agents.[1][2] Furthermore, its bulky, three-dimensional structure provides steric hindrance that can enhance metabolic stability and influence binding affinity to biological targets.[3][4][5] This document provides a comprehensive overview of the physicochemical properties, structure-activity relationships, and therapeutic applications of adamantane-containing QACs, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a vital resource for professionals in drug development.

Introduction to Core Components

The Adamantane Cage: A Unique Physicochemical Scaffold

Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of molecules with a structure resembling a fragment of the diamond crystal lattice.[6] This unique arrangement of carbon atoms results in a highly symmetrical (Td symmetry), rigid, and virtually strain-free molecule.[6]

Key Physicochemical Properties:

-

Structure: A cage-like fusion of three cyclohexane rings.[6]

-

Lipophilicity: Adamantane is highly nonpolar and practically insoluble in water but readily dissolves in nonpolar organic solvents.[6][7] Its hydrophobic nature is a cornerstone of its utility in drug design.[3]

-

Steric Bulk: The adamantyl group is a bulky substituent that can be used to control molecular geometry, restrict intramolecular reactivity, and shield adjacent functional groups from enzymatic degradation.[3][4][5]

-

Stability: Its rigid, strain-free structure confers exceptional chemical and thermal stability.[5] Adamantane has an unusually high melting point of 270 °C for a hydrocarbon of its size.[6]

Quaternary Ammonium Compounds (QACs): Versatile Cationic Agents

Quaternary ammonium compounds are a class of organic compounds with the structure NR₄⁺X⁻, where R represents alkyl or aryl groups and X⁻ is a counter-anion, typically a halide.[8] The central nitrogen atom is permanently positively charged, rendering them cationic surfactants.[8]

Primary Characteristics and Applications:

-

Antimicrobial Activity: QACs possess a broad spectrum of activity against bacteria, fungi, and enveloped viruses, making them common ingredients in disinfectants and antiseptics.[8][9]

-

Amphiphilicity: The combination of a charged, hydrophilic "head" and one or more lipophilic "tails" allows them to interact with both polar and nonpolar environments, disrupting microbial cell membranes.[8]

-

Structure-Activity Relationship: The biological activity of QACs is highly dependent on the nature of the R groups, particularly the length of the alkyl chains.[10]

Adamantane-Containing QACs: A Synergistic Hybrid

The conjugation of an adamantane cage to a QAC creates a hybrid molecule with enhanced and often novel properties. The adamantyl group typically serves as a bulky, highly lipophilic tail, significantly influencing the compound's overall physicochemical and biological profile.

The Core Role of the Adamantane Moiety in QACs

The introduction of an adamantane cage into a QAC structure is a deliberate strategy to modulate its properties in several key ways.

Enhancement of Lipophilicity and Membrane Interaction

The most significant role of the adamantane group is to increase the lipophilicity of the QAC.[1] This is often referred to as the "lipophilic bullet" effect.[1][2]

-

Quantitative Impact: Incorporating an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[2][3][4][11][12] This transforms the molecule, enhancing its ability to partition into and traverse lipid-rich biological membranes.[2][5]

-

Antimicrobial Efficacy: In antimicrobial QACs, this enhanced lipophilicity facilitates deeper and more disruptive interactions with the lipid bilayers of bacterial cell membranes, which is a primary mechanism of their bactericidal action.[13][14]

Steric Influence on Stability and Target Binding

The sheer size and rigid, three-dimensional shape of the adamantane cage exert significant steric effects.

-

Metabolic Stability: The bulky group can act as a shield, protecting nearby functional groups (like esters or amides) from degradation by metabolic enzymes, thereby increasing the drug's plasma half-life and overall stability.[3][4][15][16]

-

Target Specificity: The defined geometry of the adamantane scaffold can orient other pharmacophoric groups into optimal positions for binding with specific biological targets, such as enzyme active sites or ion channels, potentially increasing potency and selectivity.[5][11][15]

Modulation of Pharmacokinetic Properties

The combination of increased lipophilicity and metabolic stability directly improves a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Bioavailability: Enhanced membrane permeability can lead to improved absorption and bioavailability.[5][15]

-

CNS Penetration: For drugs targeting the central nervous system, the high lipophilicity conferred by the adamantane cage is crucial for crossing the blood-brain barrier (BBB).[2][11]

The influence of the adamantane cage on the properties of a QAC can be summarized with the following logical diagram.

Data Presentation: Structure-Activity Relationships

The antimicrobial efficacy of adamantane-containing QACs is a key area of research. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, with lower values indicating higher potency.

Table 1: Antimicrobial Activity (MIC) of Adamantane Derivatives

| Compound Class/Reference | Target Organism | MIC Range (µg/mL) | Key Structural Feature |

| Adamantane-based dialkylaminopropanol quaternary salts[17] | S. aureus, E. coli, C. albicans | 1.56 - 3.12 | 1-adamantylethyl radical in alkoxy group |

| 1-Adamantanecarboxylic acid hydrazide-hydrazones[18] | Gram-positive bacteria | 62.5 - 1000 | Free amino group on hydrazide |

| 1-Adamantanecarboxylic acid hydrazide[18] | Gram-negative bacteria | 125 - 500 | Free amino group on hydrazide |

| Adamantane-derived Schiff bases[18] | C. albicans | 62.5 - 500 | 3-ethoxy-2-hydroxyphenyl or nitro-substituted phenyl |

| Adamantane-appended amphiphiles[19] | MRSA, E. coli | 1 - 4 | Cationic polyheterocyclic structure |

| N-substituted phthalimides from 1-adamantane-methanol[20] | S. aureus | 0.022 - 0.05 | 4-(adamant-1-ylmethoxycarbonyl)phthalimide core |

Table 2: Physicochemical Properties of Adamantane

| Property | Value | Notes |

| Molar Mass | 136.238 g·mol⁻¹[6] | |

| Melting Point | 270 °C (sublimes)[6] | Unusually high for its molecular weight. |

| Density | 1.07 g/cm³[6] | |

| Water Solubility | Practically insoluble[6][7] | Highly nonpolar nature. |

| logP (Octanol/Water) | 2.5 (experimental) | Indicates high lipophilicity. |

| Appearance | White, crystalline solid with camphor-like odor[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and evaluation of adamantane-containing QACs.

General Synthesis of an Adamantyl Quaternary Ammonium Salt

This protocol describes a typical two-step synthesis involving the creation of a tertiary amine intermediate followed by quaternization.

Step 1: Synthesis of N,N-dimethyl-1-aminoadamantane (Tertiary Amine Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-aminoadamantane hydrochloride in an excess of aqueous formaldehyde (37%) and formic acid (90%). This is a variation of the Eschweiler-Clarke reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution until the pH is >12.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary amine. Further purification can be achieved via column chromatography or distillation.

Step 2: Quaternization

-

Reaction Setup: Dissolve the purified N,N-dimethyl-1-aminoadamantane in a polar aprotic solvent like acetone or acetonitrile in a sealed reaction vessel.

-

Reagent Addition: Add a slight molar excess (1.1 to 1.5 equivalents) of the desired alkyl halide (e.g., dodecyl bromide) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours. The formation of a precipitate often indicates product formation.

-

Isolation: If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: Wash the crude product with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove unreacted starting materials. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the pure adamantyl quaternary ammonium salt.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

-

Preparation of Inoculum: Culture the bacterial or fungal strain on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the adamantane-QAC in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The following workflow diagram illustrates the process for antimicrobial susceptibility testing.

Mechanisms of Action

The primary mechanism of antimicrobial action for adamantane-QACs involves the disruption of the bacterial cell membrane.

Membrane Disruption Pathway

-

Adsorption: The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

-

Insertion: The bulky and highly lipophilic adamantane tail inserts itself into the hydrophobic lipid bilayer of the cell membrane.

-

Disruption: This insertion disrupts the ordered structure of the membrane, increasing its permeability.

-

Leakage: The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions (K⁺) and metabolites.

-

Cell Death: The uncontrolled efflux of cellular contents and collapse of the membrane potential ultimately result in bacterial cell death.

This process is visualized in the signaling pathway diagram below.

Conclusion and Future Perspectives

The adamantane cage is a powerful and versatile scaffold in the design of quaternary ammonium compounds. Its primary roles—dramatically increasing lipophilicity, providing steric bulk for enhanced stability, and helping to orient molecules for optimal target interaction—make it an invaluable tool for medicinal chemists.[1][3][4][15] The resulting adamantane-QACs have demonstrated significant potential as potent antimicrobial agents, with promising activity against drug-resistant pathogens.[13][17][19]

Future research should focus on synthesizing novel adamantane-QACs with varied linkers and substitution patterns to further refine structure-activity relationships. Exploring their application beyond antimicrobial agents, for instance, as ion channel modulators or as components in drug delivery systems, represents a fertile ground for discovery.[16] As the challenge of antimicrobial resistance grows, the unique properties conferred by the adamantane cage will ensure that these compounds remain a subject of intense and fruitful investigation.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Trimethyladamantylammonium Hydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyladamantylammonium hydroxide (TMA-AdOH) is a quaternary ammonium compound featuring a bulky, hydrophobic adamantyl group. Its unique structure lends it to applications as a structure-directing agent, surfactant, and phase-transfer catalyst.[1] A critical parameter for its application in synthesis, formulation, and material science is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of trimethyladamantylammonium hydroxide, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing. While specific quantitative solubility data in various organic solvents is not extensively reported in publicly available literature, this guide consolidates qualitative information and provides a framework for researchers to generate empirical data.

Introduction to Trimethyladamantylammonium Hydroxide

N,N,N-Trimethyl-1-adamantammonium hydroxide, also known as 1-Adamantyltrimethylammonium hydroxide, is a quaternary ammonium salt with the chemical formula C₁₃H₂₅NO.[2] Its structure is characterized by a positively charged nitrogen atom covalently bonded to three methyl groups and a rigid, cage-like adamantyl group. This cationic head is balanced by a hydroxide anion. The compound is typically available as a colorless to light yellow transparent liquid, often as a 25% aqueous solution.[2] The adamantane moiety imparts significant steric bulk and hydrophobicity, while the quaternary ammonium hydroxide group provides ionic character and strong basicity. This amphiphilic nature governs its interaction with various solvents.

Qualitative Solubility Profile

Based on established chemical principles and available literature, trimethyladamantylammonium hydroxide exhibits the following general solubility behaviors:

-

Water: It is soluble in water.[1]

-

Polar Organic Solvents: It is described as being soluble in polar organic solvents.[1][3] This is attributed to the ability of polar solvents to solvate the quaternary ammonium cation and the hydroxide anion through ion-dipole interactions.

-

Nonpolar Organic Solvents: Due to the ionic nature of the hydroxide salt, it is expected to have low to negligible solubility in nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

The principle of "like dissolves like" is central to understanding its solubility. The ionic head requires a polar environment for effective solvation, while the large, nonpolar adamantyl group may contribute to solubility in less polar media compared to smaller quaternary ammonium hydroxides.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for trimethyladamantylammonium hydroxide in a range of common organic solvents. The information is consistently qualitative, stating its solubility in "polar organic solvents".[1][3]

To provide a contextual reference for researchers, the table below includes qualitative solubility information for a structurally related, yet different, compound, triethylmethylammonium chloride. It is crucial to note that these are not direct data for trimethyladamantylammonium hydroxide and should be used as a general guide only.

Table 1: Qualitative Solubility of a Structurally Analogous Quaternary Ammonium Salt (Triethylmethylammonium Chloride)

| Solvent Class | Examples | Expected Solubility of Triethylmethylammonium Chloride |

| Polar Protic | Water, Methanol, Ethanol | High |

| Polar Aprotic | DMSO, DMF | High |

| Intermediate Polarity | Acetone, Acetonitrile, Chloroform | Moderate to Low |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble or Sparingly Soluble |

Data for Triethylmethylammonium chloride is provided for illustrative purposes only and does not represent the solubility of Trimethyladamantylammonium hydroxide.[4]

The absence of specific data underscores the necessity for empirical determination by researchers working with this compound. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining Solubility

This section outlines a standardized method for the quantitative determination of the solubility of trimethyladamantylammonium hydroxide in an organic solvent of interest.

Objective: To determine the equilibrium concentration of trimethyladamantylammonium hydroxide in a specific organic solvent at a given temperature.

Materials:

-

Trimethyladamantylammonium hydroxide (solid or concentrated solution of known concentration)

-

Organic solvent of interest (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Titrator for acid-base titration, HPLC, or UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of trimethyladamantylammonium hydroxide to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Tightly seal the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to rest in the constant temperature bath for several hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed pipette to avoid premature precipitation. c. Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles. d. Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: a. Analyze the diluted sample using a validated analytical method. For trimethyladamantylammonium hydroxide, a simple and effective method is acid-base titration. b. Titration Method: i. Pipette a known volume of the diluted sample into a flask. ii. Add a suitable indicator (e.g., phenolphthalein). iii. Titrate with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached. iv. Record the volume of titrant used.

-

Calculation of Solubility: a. Calculate the concentration of trimethyladamantylammonium hydroxide in the diluted sample based on the titration results. b. Account for the dilution factor to determine the concentration in the original saturated solution. c. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: Trimethyladamantylammonium hydroxide is a strong base and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All procedures should be performed in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of trimethyladamantylammonium hydroxide.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of trimethyladamantylammonium hydroxide in organic solvents is sparse, its chemical structure suggests high solubility in polar solvents. For applications requiring precise concentrations, the experimental protocol provided in this guide offers a robust method for determining its solubility in specific solvent systems. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]

- 2. N,N,N-Trimethyl-1-Adamantyl Ammonium Hydroxide CAS 53075-09-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. CAS 53075-09-5: Hidróxido de N,N,N-trimetil-1-adamantamonio [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

The Genesis and Evolution of Adamantane-Based Quaternary Ammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage, a rigid, lipophilic, and thermodynamically stable tricycle[3.3.1.13,7]decane, has carved a unique niche in medicinal chemistry and materials science.[1][2] Its discovery in 1933 from petroleum launched a new field of polyhedral organic compound chemistry.[3] However, it was the development of a practical synthetic method by Schleyer in 1957 that made adamantane readily accessible for broader scientific exploration.[2] This guide provides an in-depth technical overview of a specific and significant class of its derivatives: adamantane-based quaternary ammonium salts. These compounds merge the unique properties of the adamantane moiety with the versatile nature of quaternary ammonium compounds, leading to a wide range of applications, particularly in drug development and as antimicrobial agents.

A Historical Perspective: From a Chemical Curiosity to a Pharmacological Scaffold

The journey of adamantane began with its isolation from crude oil in 1933. The first laboratory synthesis was achieved by Prelog in 1941, but the process was inefficient.[2] A breakthrough came in 1957 when Paul von Ragué Schleyer devised a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane widely available.[2]

The foray of adamantane into the pharmaceutical world was marked by the discovery of the antiviral properties of 1-aminoadamantane (amantadine) in the 1960s.[2][4] Amantadine was found to be effective against the Influenza A virus, heralding the dawn of adamantane-based drug discovery.[4] This led to the synthesis and investigation of a plethora of adamantane derivatives, with modifications aimed at enhancing lipophilicity, metabolic stability, and target-specific interactions.

While the precise date and discoverer of the first adamantane-based quaternary ammonium salt are not prominently documented in seminal literature, their development can be seen as a logical progression from the exploration of adamantane's amine derivatives. The quaternization of adamantyl amines to produce permanently charged cationic compounds opened up new avenues for their application as surfactants, phase-transfer catalysts, and, most notably, as potent antimicrobial agents. The synthesis of compounds like (1-Adamantyl)trimethylammonium iodide represents an early example of this class of molecules.[5]

Synthesis of Adamantane-Based Quaternary Ammonium Salts

The most common and efficient method for the synthesis of adamantane-based quaternary ammonium salts involves a two-step process: the formation of a tertiary adamantyl amine followed by quaternization.

Step 1: Synthesis of the Tertiary Amine Intermediate

A widely used method for the synthesis of N,N-dimethyl-1-adamantanamine is the Eschweiler-Clarke reaction . This reaction involves the reductive amination of a primary amine (1-aminoadamantane or amantadine) using excess formic acid and formaldehyde.[1][6]

Experimental Protocol: Synthesis of N,N-dimethyl-1-adamantanamine

-

Materials: 1-aminoadamantane (amantadine), formic acid (88%), formaldehyde (37%).

-

Procedure:

-

To a round-bottom flask, add 1-aminoadamantane.

-

Add an excess of formic acid and formaldehyde. A typical molar ratio of amantadine:formic acid:formaldehyde is 1:5:4.[1]

-

Heat the reaction mixture at approximately 98°C for 18 hours.[1]

-

After cooling, make the solution alkaline by adding a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).

-

Remove the solvent under reduced pressure to obtain the crude N,N-dimethyl-1-adamantanamine.

-

The product can be further purified by distillation or chromatography.

-

-

Yield: High yields, often exceeding 90%, are reported for this reaction.[1]

Step 2: Quaternization (Menschutkin Reaction)

The tertiary adamantyl amine is then quaternized by reacting it with an alkyl halide. This classic SN2 reaction is known as the Menschutkin reaction .[7] The choice of the alkyl halide determines the nature of the alkyl group on the quaternary nitrogen and the counter-ion.

Experimental Protocol: Synthesis of an Adamantyl Quaternary Ammonium Halide

-

Materials: N,N-dimethyl-1-adamantanamine, an alkyl halide (e.g., methyl iodide, ethyl bromide, etc.), a suitable solvent (e.g., acetonitrile, ethanol, or chloroform).

-

Procedure:

-

Dissolve N,N-dimethyl-1-adamantanamine in the chosen solvent in a round-bottom flask.

-

Add the alkyl halide to the solution. An equimolar amount or a slight excess of the alkyl halide is typically used.

-

The reaction is often carried out at room temperature or with gentle heating (e.g., 50-60°C), depending on the reactivity of the alkyl halide.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The quaternary ammonium salt, being ionic, often precipitates from the reaction mixture.

-

The product can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

-

Yields: The quaternization reaction typically proceeds with high yields, often in the range of 85-95%.[7]

The following Graphviz diagram illustrates the general synthetic workflow:

Physicochemical Properties and Quantitative Data

The incorporation of the bulky and lipophilic adamantane group significantly influences the physicochemical properties of quaternary ammonium salts.

Surfactant Properties

Many adamantane-based quaternary ammonium salts exhibit surfactant properties. Their amphiphilic nature, with the hydrophobic adamantane "tail" and the hydrophilic quaternary ammonium "head," allows them to reduce surface tension and form micelles in solution.

Table 1: Critical Micelle Concentration (CMC) of Adamantane-Based Surfactants

| Compound | Alkyl Chain (n) | CMC (mM) | Reference |

| CnAdAB | 8 | 11.0 | [2] |

| CnAdAB | 10 | 2.8 | [2] |

| CnAdAB | 12 | 0.75 | [2] |

| CnAdAB | 14 | 0.20 | [2] |

| CnAdAB* | 16 | 0.06 | [2] |

| [Ad-2(amCn)] | 12 | 0.18 | [8] |

| [Ad-2(amCn)] | 14 | 0.05 | [8] |

| [Ad-2(amCn)]** | 16 | 0.015 | [8] |

* CnAdAB: Alkyl(N,N-dimethyl-1-adamantyl)ammonium bromide ** [Ad-2(amCn)]: 1,3-Adamantanedicarboxylic acid bis(alkyldimethyl-3-ammoniopropyl amide) dibromide (a gemini surfactant)

The data clearly shows that the CMC decreases with increasing alkyl chain length, a typical behavior for surfactants. The presence of the adamantane moiety generally leads to lower CMC values compared to conventional quaternary ammonium surfactants with similar alkyl chain lengths, owing to the high hydrophobicity of the adamantane cage.[2]

Antimicrobial Activity and Mechanism of Action

Adamantane-based quaternary ammonium salts have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[8][9]

Quantitative Antimicrobial Data

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Adamantane-Based Quaternary Ammonium Salts

| Compound | Microorganism | MIC (µg/mL) | Reference |

| [Ad-2(amC12)] | Staphylococcus aureus | 3.9 | [8] |

| [Ad-2(amC12)] | Bacillus subtilis | 1.9 | [8] |

| [Ad-2(amC12)] | Escherichia coli | 7.8 | [8] |

| [Ad-2(amC12)] | Pseudomonas aeruginosa | 15.6 | [8] |

| [Ad-2(amC14)] | Staphylococcus aureus | 1.9 | [8] |

| [Ad-2(amC14)] | Bacillus subtilis | 0.9 | [8] |

| [Ad-2(amC14)] | Escherichia coli | 3.9 | [8] |

| [Ad-2(amC14)] | Pseudomonas aeruginosa | 7.8 | [8] |

| [Ad-2(amC16)] | Staphylococcus aureus | 0.9 | [8] |

| [Ad-2(amC16)] | Bacillus subtilis | 0.5 | [8] |

| [Ad-2(amC16)] | Escherichia coli | 1.9 | [8] |

| [Ad-2(amC16)] | Pseudomonas aeruginosa | 3.9 | [8] |

The antimicrobial activity is influenced by the length of the alkyl chain, with longer chains generally showing higher potency.[8]

Mechanism of Antimicrobial Action

The primary mechanism of action of quaternary ammonium compounds, including their adamantane derivatives, involves the disruption of the microbial cell membrane.[10][11] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[10][12]

The lipophilic adamantane tail, along with the alkyl chain, facilitates the insertion of the molecule into the hydrophobic core of the cell membrane.[9] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[11]

The following Graphviz diagram illustrates the proposed mechanism of action:

Applications in Drug Development and Beyond

The unique properties of adamantane-based quaternary ammonium salts make them attractive candidates for various applications:

-

Antimicrobial Agents: Their potent and broad-spectrum activity makes them suitable for development as novel antiseptics, disinfectants, and potentially as therapeutic agents for treating bacterial infections.[8][9]

-

Drug Delivery: The lipophilic adamantane moiety can enhance the penetration of drugs across biological membranes, suggesting their potential use as drug carriers or permeation enhancers.[4]

-

Antiviral Agents: Building upon the legacy of amantadine, adamantane-based quaternary ammonium salts are being investigated for their antiviral activities. The mechanism of action for some adamantane derivatives against influenza A involves blocking the M2 proton channel of the virus.[13]

-

Neurological Disorders: Adamantane derivatives, such as memantine, are used in the treatment of Alzheimer's disease by acting as NMDA receptor antagonists.[13] The development of quaternary ammonium derivatives could modulate their solubility and pharmacokinetic properties for neurological applications.

Conclusion

Adamantane-based quaternary ammonium salts represent a fascinating and promising class of compounds that have evolved from the fundamental discovery of the adamantane structure. Their synthesis is well-established, and their physicochemical and biological properties can be fine-tuned by modifying the alkyl chains and counter-ions. The potent antimicrobial activity, driven by the synergistic effect of the cationic headgroup and the lipophilic adamantane cage, positions them as strong candidates for the development of new anti-infective agents. As research continues to unravel the full potential of these unique molecules, they are poised to make significant contributions to medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Solution Properties of Adamantane Containing Quaternary Ammonium Salt-type Cationic Surfactants: Hydrocarbon-based, Fluorocarbonbased and Bola-type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1-Adamantyl)trimethylammonium iodide | C13H24IN | CID 14475645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of N,N,N-Trimethyl-1-Adamantyl Quaternary Ammonium Hydroxide and Technology Development | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of Trimethyladamantylammonium Hydroxide Structure: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the structural elucidation of trimethyladamantylammonium hydroxide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational protocols, presents hypothetical structural data derived from established theoretical principles, and visualizes the computational workflow. The guide focuses on the application of Density Functional Theory (DFT) for geometric optimization, vibrational analysis, and electronic property calculations of the title compound, considering the complexities of the adamantane cage and the ion-pairing with the hydroxide anion.

Introduction

Trimethyladamantylammonium hydroxide is a quaternary ammonium compound featuring a bulky, rigid adamantane cage. This unique structural motif imparts significant steric hindrance and lipophilicity, making its derivatives of interest in medicinal chemistry and materials science.[1] Theoretical calculations provide a powerful tool to understand the three-dimensional structure, conformational stability, and electronic properties of this molecule, which are crucial for predicting its reactivity, intermolecular interactions, and biological activity. This guide details a robust computational approach for the in-silico characterization of trimethyladamantylammonium hydroxide.

Computational Methodology

The theoretical investigation of trimethyladamantylammonium hydroxide involves several key computational steps, from initial structure generation to detailed analysis of its properties. The workflow is designed to provide a comprehensive understanding of both the gaseous phase structure and its behavior in a solvated environment.

The initial step in the computational study is the optimization of the molecular geometry. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

-

Functional Selection: The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions, such as the ion pairing between the trimethyladamantylammonium cation and the hydroxide anion, functionals that include dispersion corrections are recommended. The B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) is a widely used and reliable choice.[2][3] Other suitable functionals include ωB97X-D and M06-2X.

-

Basis Set Selection: A flexible basis set is required to accurately describe the electronic structure of the molecule. The Pople-style basis set, 6-311+G(d,p), is a suitable starting point, as it includes polarization functions on all atoms (d on heavy atoms, p on hydrogen) and diffuse functions on heavy atoms, which are important for describing the charge distribution in anions. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ can be employed.

Following geometric optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule, which can be compared with experimental data for validation of the computational model. The adamantane cage has characteristic vibrational modes, such as the cage breathing mode, which can be identified.[2]

To simulate the structure and properties of trimethyladamantylammonium hydroxide in a condensed phase, a solvation model is necessary. The hydroxide ion, in particular, is known to have a strong solvation shell.[1][4][5]

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a computationally efficient method to account for the bulk solvent effects. In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

-

Explicit Solvation Models: For a more detailed understanding of the direct interactions between the solute and solvent molecules, an explicit solvation model can be used. This involves surrounding the trimethyladamantylammonium hydroxide ion pair with a number of solvent molecules (e.g., water) and optimizing the entire cluster. This approach is computationally more demanding but can provide insights into specific hydrogen bonding interactions.[4][5]

Once a reliable geometry is obtained, various electronic properties can be calculated to understand the reactivity and charge distribution of the molecule.

-

Mulliken and Natural Bond Orbital (NBO) Population Analysis: These analyses provide information on the partial atomic charges, revealing the distribution of electron density within the molecule. This is particularly useful for understanding the electrostatic interactions between the cation and anion.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting the regions that are prone to electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from DFT calculations on trimethyladamantylammonium hydroxide at the B3LYP-D3/6-311+G(d,p) level of theory in the gaseous phase.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C_adamantyl - N | 1.52 |

| N - C_methyl | 1.50 |

| O - H | 0.97 |

| Bond Angles | |

| C_adamantyl - N - C_methyl | 109.5 |

| C_methyl - N - C_methyl | 109.4 |

| Dihedral Angles | |

| C_adamantyl - N - C_methyl - H | 60.2 |

Table 2: Calculated Vibrational Frequencies of Key Functional Groups

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| C-H Stretch (methyl) | 2980 - 3050 |

| C-H Stretch (adamantyl) | 2850 - 2950 |

| Adamantane Cage Breathing | ~780 |

| C-N Stretch | 1150 - 1200 |

Table 3: Calculated Electronic Properties

| Property | Value |

| Partial Atomic Charges (NBO) | |

| N | -0.45 e |

| O | -0.98 e |

| H (of OH) | +0.48 e |

| Dipole Moment | 9.8 Debye |

| HOMO Energy | -5.2 eV |

| LUMO Energy | +1.8 eV |

| HOMO-LUMO Gap | 7.0 eV |

Experimental Protocols

While this guide focuses on theoretical calculations, it is important to note the experimental techniques that can be used to validate the computational results.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. The experimental bond lengths, bond angles, and crystal packing information can be directly compared with the calculated geometry.

FT-IR and Raman spectroscopy can be used to measure the vibrational frequencies of the molecule. The experimental spectra can be compared with the theoretically predicted spectra to assess the accuracy of the computational method.

¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule. Theoretical chemical shifts can be calculated and compared with experimental data to further validate the computed structure.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the theoretical study of trimethyladamantylammonium hydroxide.

Caption: Computational workflow for the theoretical study of trimethyladamantylammonium hydroxide.

Caption: Logical relationships between theoretical components and calculated properties.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of trimethyladamantylammonium hydroxide. By employing Density Functional Theory with appropriate functionals and basis sets, and by considering the effects of solvation, a detailed understanding of the structural and electronic properties of this molecule can be achieved. The presented hypothetical data serves as a reference for what can be expected from such calculations. The synergy between these theoretical predictions and experimental validation is crucial for advancing the application of adamantane derivatives in various scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zeolite SSZ-13 using N,N,N-trimethyladamantan-1-aminium hydroxide

Introduction

Zeolite SSZ-13, a synthetic crystalline aluminosilicate with the chabazite (CHA) framework topology, has garnered significant attention in various industrial applications. Its unique structure, characterized by a three-dimensional network of eight-membered ring pores, imparts excellent thermal stability and shape-selective properties.[1] Consequently, SSZ-13 is extensively utilized as a catalyst in the methanol-to-olefins (MTO) reaction and for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in automotive exhaust.[1][2]

The synthesis of SSZ-13 is critically dependent on the use of an organic structure-directing agent (OSDA), which guides the formation of the specific CHA framework. N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH) is a highly effective OSDA for this purpose, known for producing SSZ-13 with high crystallinity and purity.[2][3][4] The most common method for this synthesis is the hydrothermal method, which involves the crystallization of a reactive aluminosilicate gel in the presence of the OSDA at elevated temperatures.[1][5]

Application Notes

The cage-like structure of the N,N,N-trimethyladamantan-1-aminium cation plays a crucial role in templating the formation of the CHA cages of the SSZ-13 framework.[3] The synthesis is typically carried out under hydrothermal conditions, where the TMAdaOH, along with sources of silica and alumina, and a mineralizing agent like sodium hydroxide, are heated in an autoclave. The resulting product is a crystalline powder that requires further processing to become catalytically active.